molecular formula C7H8ClNO3S B8478053 (6-Chloro-3-pyridyl)methyl methanesulfonate

(6-Chloro-3-pyridyl)methyl methanesulfonate

Cat. No.: B8478053
M. Wt: 221.66 g/mol
InChI Key: SUYNWWIQTVLVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-3-pyridyl)methyl methanesulfonate is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(6-chloropyridin-3-yl)methyl methanesulfonate

InChI

InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3

InChI Key

SUYNWWIQTVLVBM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (6-chloro-3-pyridyl)methanol (4.5 g, 31.3 mmol) and triethylamine (13.2 ml, 94.7 mmol) in dichloromethane (90 ml) was dropwise added methanesulfonyl chloride (3.6 ml, 46.5 mmol) over 45 minutes at −9° C. to 4° C. under an atmosphere of nitrogen gas, followed by stirring as it was. After 1 hour, the reaction mixture was elevated to room temperature. The reaction mixture was washed with an aqueous saturated sodium bicarbonate solution and a saturated aqueous ammonium chloride solution, dried over anhydrous sodium sulfate and concentrated, to give the title compound (6.14 g, 88%) as a pale brown solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.